3-(Cyclobutylmethoxy)piperidine hydrochloride

Medicinal Chemistry Stereochemistry Piperidine Derivatives

3-(Cyclobutylmethoxy)piperidine hydrochloride (CAS 1220020-94-9) is a synthetic piperidine derivative featuring a cyclobutylmethoxy substituent at the 3-position, supplied as a hydrochloride salt for enhanced stability and solubility. It belongs to the class of substituted piperidine building blocks widely used in medicinal chemistry, with the cyclobutyl ring contributing conformational rigidity and the 3-substitution pattern creating a stereogenic center absent in the regioisomeric 4-substituted analog.

Molecular Formula C10H20ClNO
Molecular Weight 205.72 g/mol
CAS No. 1220020-94-9
Cat. No. B1423970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutylmethoxy)piperidine hydrochloride
CAS1220020-94-9
Molecular FormulaC10H20ClNO
Molecular Weight205.72 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2CCCNC2.Cl
InChIInChI=1S/C10H19NO.ClH/c1-3-9(4-1)8-12-10-5-2-6-11-7-10;/h9-11H,1-8H2;1H
InChIKeyNCNVNBVALUSVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclobutylmethoxy)piperidine Hydrochloride CAS 1220020-94-9: Procurement-Ready Chemical Profile


3-(Cyclobutylmethoxy)piperidine hydrochloride (CAS 1220020-94-9) is a synthetic piperidine derivative featuring a cyclobutylmethoxy substituent at the 3-position, supplied as a hydrochloride salt for enhanced stability and solubility [1]. It belongs to the class of substituted piperidine building blocks widely used in medicinal chemistry, with the cyclobutyl ring contributing conformational rigidity and the 3-substitution pattern creating a stereogenic center absent in the regioisomeric 4-substituted analog .

Why 3-(Cyclobutylmethoxy)piperidine Hydrochloride Cannot Be Freely Interchanged with Regioisomeric or Free-Base Analogs


Substituting the 3-substituted cyclobutylmethoxy piperidine hydrochloride with its 4-substituted regioisomer (CAS 1220034-46-7), the des-cyclobutyl 3-methoxy analog (CAS 688809-94-1), or the free base form (CAS 865106-54-3) alters critical molecular properties that impact synthetic utility and potential target engagement. The 3-position substitution introduces a stereocenter (PubChem undefined stereocenter count = 1) absent in the 4-substituted isomer, while the hydrochloride salt offers distinct solubility and handling advantages over the free base [1]. These structural differences necessiate compound-specific procurement rather than generic substitution .

3-(Cyclobutylmethoxy)piperidine Hydrochloride CAS 1220020-94-9: Quantitative Differentiation Evidence Table


Positional Isomerism: 3-Substituted vs. 4-Substituted Piperidine Stereochemical Differentiation

The 3-substitution pattern on the piperidine ring generates a chiral center, whereas the 4-substituted regioisomer (CAS 1220034-46-7) is achiral. PubChem records confirm an undefined stereocenter count of 1 for 3-(Cyclobutylmethoxy)piperidine hydrochloride versus 0 for the 4-substituted analog [1][2]. This stereochemical feature means the compound exists as a racemic mixture, which may be crucial for structure-activity relationship (SAR) studies where chirality influences biological recognition.

Medicinal Chemistry Stereochemistry Piperidine Derivatives

Salt Form Advantage: Hydrochloride vs. Free Base Physicochemical and Handling Properties

The hydrochloride salt provides definitive handling advantages over the free base 4-Cyclobutylmethoxy-piperidine (CAS 865106-54-3). While the free base is reported as a colorless liquid (Sigma-Aldrich, purity 96%) , the hydrochloride is a solid at room temperature with recommended storage at room temperature . The hydrochloride salt is expected to exhibit substantially higher aqueous solubility compared to the free base, a critical factor in biological assay preparation. The molecular weight difference reflects the addition of HCl: 205.72 g/mol (HCl salt) vs. 169.26 g/mol (free base) [1].

Salt Selection Solubility Stability Handling

Computed Complexity Index: 3-Substituted vs. 4-Substituted Scaffold Topological Complexity

The PubChem computed complexity index, which aggregates multiple substructure features, is 134 for the 3-substituted compound versus 128 for the 4-substituted analog [1][2]. This difference, while modest, reflects the distinct connectivity pattern of substituents relative to the ring nitrogen and may influence how medicinal chemists perceive scaffold diversity in library design.

Molecular Complexity Drug-likeness Topological Descriptors

Purity Specification Range: Vendor-Grade Differentiation for Procurement Decisions

The target compound is available from multiple vendors with divergent purity specifications. MolCore offers it at NLT 98% purity under ISO certification , while AKSci and Chemenu offer the same compound at 95% minimum purity . For comparison, the 4-substituted analog from Capotchem is listed at 99% but without advertised ISO certification [1]. This purity gradient allows procurement decisions to be tailored to experimental needs, with the ISO-certified higher-purity grade (98%) suitable for sensitive assays and quality-controlled pharmaceutical research.

Purity Specification Quality Control ISO Certification Vendor Comparison

Lipophilicity Trend: Cyclobutylmethoxy vs. Simple Methoxy Pharmacophore Extension

The cyclobutylmethoxy substituent imparts significantly greater lipophilicity than a simple methoxy group. While a direct logP measurement for this compound is not publicly available, computed logP for the closely related 4-(Cyclobutylmethoxy)piperidine hydrochloride is 1.98 , compared with a logP of ~0.71 for 3-methoxypiperidine . Extrapolating from these measurements, the cyclobutylmethoxy-containing scaffold is approximately 20-fold more lipophilic than the methoxy analog, which directly impacts passive membrane permeability and compound distribution in cell-based assays.

Lipophilicity logP Drug Design Permeability

3-(Cyclobutylmethoxy)piperidine Hydrochloride: Evidence-Backed Application Scenarios


Medicinal Chemistry Scaffold Diversification via 3-Position Stereochemistry

For medicinal chemistry programs exploring piperidine-based scaffolds, the 3-substituted cyclobutylmethoxy derivative offers a stereogenic center absent in the 4-substituted regioisomer [1]. This enables the exploration of chirality-dependent structure-activity relationships (SAR) where enantiomeric discrimination may influence binding modes. Procurement of the racemic mixture allows for chiral resolution at the candidate optimization stage, a key strategic advantage over the achiral 4-substituted analog .

CNS-Penetrant Fragment Library Expansion

The cyclobutylmethoxy group imparts a favorable lipophilicity shift (ΔlogP ~1.27 vs. simple methoxy) while maintaining acceptable TPSA (21.3 Ų), positioning this compound in physicochemical space suitable for CNS exposure [1]. The hydrochloride salt form ensures aqueous solubility for high-throughput screening formats, and the solid form factor enables precise weighing in library plate preparation, in contrast to the liquid free base analog which requires volumetric handling .

ISO-Certified High-Purity Building Block for GLP Pharmaceutical Research

The availability of this compound at NLT 98% purity under ISO-certified quality systems addresses the needs of pharmaceutical quality control and GLP-compliant research environments [1]. Compared to the standard 95% purity grade from other vendors, the higher purity specification reduces the risk of impurity-driven false positives in biological assays and minimizes additional purification steps prior to use in sensitive analytical methods such as LC-MS or NMR-based metabolomics .

Comparative Regioisomeric SAR Studies in Target Engagement Platforms

The distinct connectivity of the cyclobutylmethoxy group relative to the piperidine nitrogen (3- vs. 4-position) results in a modest but quantifiable difference in molecular complexity (134 vs. 128) [1]. For target engagement platforms (e.g., thermal shift assays, SPR, or cellular target engagement), procurement of both the 3-substituted and 4-substituted regioisomers enables systematic evaluation of positional effects on target binding without confounding variables such as different salt forms or heteroatom variations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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